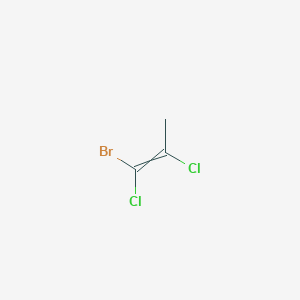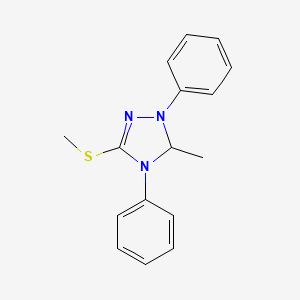![molecular formula C10H17N3O5S B14645199 N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid CAS No. 56357-59-6](/img/structure/B14645199.png)
N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-aminoanilino)ethyl]acetamide typically involves the reaction of 4-aminoaniline with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N-[2-(4-aminoanilino)ethyl]acetamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-aminoanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-[2-(4-aminoanilino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-aminoanilino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-2-arylethylamines: Compounds containing an acetamide group linked to an arylethylamine.
Benzenesulfonamides: Compounds containing a benzenesulfonyl group.
Organosulfonamides: Compounds containing an organosulfonyl group.
Uniqueness
N-[2-(4-aminoanilino)ethyl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Propiedades
Número CAS |
56357-59-6 |
|---|---|
Fórmula molecular |
C10H17N3O5S |
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H15N3O.H2O4S/c1-8(14)12-6-7-13-10-4-2-9(11)3-5-10;1-5(2,3)4/h2-5,13H,6-7,11H2,1H3,(H,12,14);(H2,1,2,3,4) |
Clave InChI |
YHFIEVUGJJICFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNC1=CC=C(C=C1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




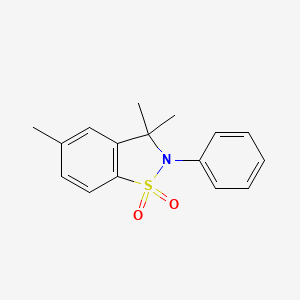

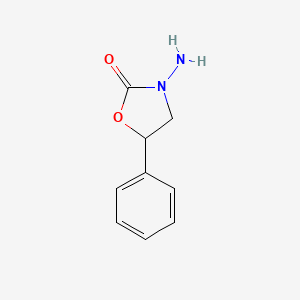
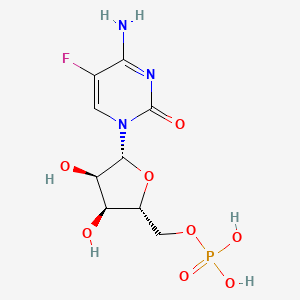
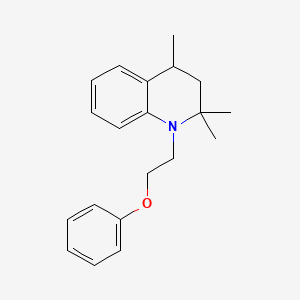
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
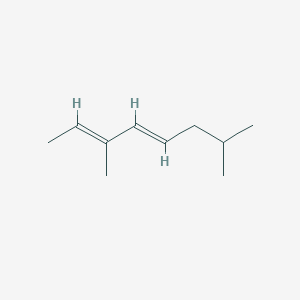
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
